Product packaging for 2-Bromo-3-methylphenol(Cat. No.:CAS No. 22061-78-5)

2-Bromo-3-methylphenol

Cat. No.: B1266947
CAS No.: 22061-78-5
M. Wt: 187.03 g/mol
InChI Key: HUGNLEZLTOVJLD-UHFFFAOYSA-N
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Description

Significance of Bromophenols in Organic Synthesis and Medicinal Chemistry

Among halogenated phenols, bromophenols are of particular importance. They are frequently found in marine organisms, especially red algae, and exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral properties. researchgate.netmdpi.comresearchgate.net This natural occurrence has spurred significant interest in their synthesis and potential therapeutic applications. mdpi.com In organic synthesis, the bromine atom serves as a useful handle for various chemical transformations, including cross-coupling reactions, which are pivotal in constructing complex molecular architectures. This reactivity makes bromophenols valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. solubilityofthings.comtandfonline.com

Overview of the Research Landscape for 2-Bromo-3-methylphenol

This compound is a specific bromophenol derivative that has garnered attention as a versatile chemical intermediate. biosynth.com Its structure, featuring a bromine atom ortho to the hydroxyl group and a methyl group in the meta position, provides a unique combination of steric and electronic properties that influence its reactivity. Research on this compound primarily focuses on its synthesis and its application as a precursor in the creation of more complex molecules. It is often utilized in the development of novel compounds for medicinal chemistry and materials science.

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₇BrO biosynth.comcymitquimica.comnih.gov
Molecular Weight 187.03 g/mol biosynth.comcymitquimica.comnih.gov
Appearance Off-white to yellow solid cymitquimica.comsigmaaldrich.com
Melting Point -4 °C biosynth.com
Boiling Point 83-84 °C at 4 Torr chemicalbook.com
Density 1.554 g/cm³ (Predicted) chemicalbook.comchemicalbook.com
Solubility Slightly soluble in Chloroform and Ethyl Acetate chemicalbook.comchemicalbook.com
CAS Number 22061-78-5 biosynth.comnih.govchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrO B1266947 2-Bromo-3-methylphenol CAS No. 22061-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGNLEZLTOVJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295268
Record name 2-bromo-3-methylphenol
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Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22061-78-5
Record name 22061-78-5
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Record name 2-bromo-3-methylphenol
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Record name 2-bromo-3-methylphenol
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Synthetic Methodologies and Reaction Pathways of 2 Bromo 3 Methylphenol

Direct Bromination of 3-Methylphenol

The direct introduction of a bromine atom onto the aromatic ring of 3-methylphenol (m-cresol) is a common approach for the synthesis of 2-bromo-3-methylphenol. However, controlling the regioselectivity of this electrophilic aromatic substitution reaction is a key challenge. The hydroxyl and methyl groups on the benzene (B151609) ring direct incoming electrophiles to specific positions, often leading to a mixture of isomeric products.

Regioselective Bromination Protocols

The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group, while the methyl group is a less activating, ortho-, para-director. savemyexams.comyoutube.com In 3-methylphenol, this leads to potential bromination at the 2, 4, and 6 positions. The formation of this compound requires the selective bromination at the ortho position relative to the hydroxyl group and meta to the methyl group.

Achieving high regioselectivity often involves careful selection of the brominating agent and reaction conditions. Traditional methods using molecular bromine can lead to mixtures of mono-, di-, and polysubstituted products. shd.org.rs To enhance selectivity, various brominating agents and solvent systems have been explored. For instance, the use of N-bromosuccinimide (NBS) or other N-halo compounds can offer milder reaction conditions and improved control over the bromination process. unitedjchem.org The relative rates of bromination for cresol (B1669610) isomers have been studied, indicating that m-cresol (B1676322) has a significantly higher reaction rate compared to o- and p-cresol (B1678582) when using N-bromophthalimide. unitedjchem.org

A study on the bromination of m-cresol with bromine chloride in carbon tetrachloride demonstrated the formation of a mixture of bromo-m-cresol isomers, highlighting the challenge of achieving a single product. google.com The reaction yielded 2-bromo-, 4-bromo-, and 6-bromo-m-cresols, along with some unreacted m-cresol and dibromo-m-cresol. google.com

Brominating AgentSolventKey Findings
Bromine ChlorideCarbon TetrachlorideProduces a mixture of 2-bromo, 4-bromo, and 6-bromo isomers. google.com
N-BromophthalimideAqueous Mediam-Cresol shows a significantly higher reaction rate compared to o- and p-cresols. unitedjchem.org

Catalytic Approaches in Bromination (e.g., Boric Acid Catalysis)

Catalysis plays a crucial role in directing the regioselectivity of bromination. While specific research on boric acid catalysis for the synthesis of this compound is not extensively detailed in the provided context, the general principles of catalysis in phenol bromination are well-established. Catalysts can modulate the reactivity of the brominating agent or the substrate, thereby influencing the position of substitution. For instance, general base catalysis has been observed in the bromination of phenols in aqueous solutions, where carboxylate anions can facilitate the deprotonation of the phenol's hydroxyl group, enhancing the rate of electrophilic attack by bromine. cdnsciencepub.com

Environmentally Benign Synthetic Strategies

The development of environmentally friendly or "green" synthetic methods is a growing area of focus in chemistry. ijsrst.comepitomejournals.comnih.gov For the synthesis of this compound, this involves minimizing the use of hazardous reagents and solvents, improving atom economy, and reducing energy consumption. ijsrst.comresearchgate.netjddhs.com

Traditional bromination methods often use toxic solvents and produce corrosive byproducts like hydrogen bromide. shd.org.rs Greener approaches aim to replace these with safer alternatives. This can include the use of less toxic solvents, solvent-free reaction conditions, or the development of catalytic systems that can be recycled and reused. nih.gov The use of solid acid catalysts, for example, can offer an eco-friendly alternative to corrosive liquid acids. epitomejournals.com Biocatalysis, employing enzymes to carry out the reaction, represents another promising green approach, often proceeding under mild conditions with high selectivity. jddhs.com

Alternative Synthetic Routes to this compound and its Isomers

Beyond direct bromination, alternative synthetic pathways offer valuable strategies for preparing this compound, often with greater control over isomer formation.

Diazotization-Hydrolysis Reactions

The Sandmeyer reaction provides a powerful and versatile method for introducing a variety of substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orglscollege.ac.inbyjus.com This two-step process begins with the diazotization of an aromatic amine, followed by displacement of the diazonium group with a nucleophile, catalyzed by a copper(I) salt. byjus.comorganic-chemistry.org

To synthesize this compound using this route, one would start with 2-amino-3-methylphenol (B31084). However, a more common starting material is 3-bromo-2-methylaniline (B1266185). guidechem.com The synthesis of 3-bromo-2-methylaniline can be achieved through the bromination of 2-methylaniline. guidechem.com The amino group in 3-bromo-2-methylaniline can then be converted to a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol. This reaction, a variation of the Sandmeyer reaction, can be carried out using copper(I) oxide in the presence of copper(II) nitrate (B79036) in neutral water. lscollege.ac.in This method is often preferred over the classical approach of boiling the diazonium salt in aqueous acid, which can lead to side products. lscollege.ac.in

A related synthesis starts from 1-bromo-2-methyl-3-nitrobenzene, which is reduced to 3-bromo-2-methylaniline using reagents like stannous dichloride or iron filings. guidechem.com

Starting MaterialKey ReagentsProduct
3-Bromo-2-methylanilineNaNO₂, H₂SO₄; H₂O, heatThis compound
1-Bromo-2-methyl-3-nitrobenzene1. SnCl₂ or Fe/NH₄ Cl 2 . NaNO₂, H₂SO₄; H₂O, heatThis compound

Synthesis via Schiff Bases (e.g., from 2-bromo-3-methylaniline)

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, can serve as versatile intermediates in organic synthesis. While direct synthesis of this compound via a Schiff base is not explicitly detailed, the formation of Schiff bases from related bromo-anilines is well-documented. For example, a Schiff base has been synthesized from 2-bromo-3-methylaniline (B1268886) and 4-methoxysalicylaldehyde. researchgate.net The synthesis of Schiff bases from bromoanilines and salicylaldehydes has also been reported. researchgate.netasianpubs.org These Schiff bases can potentially be hydrolyzed to regenerate the amine and the aldehyde, or undergo further transformations. The synthesis of a Schiff base from 2-bromo-3-methylaniline demonstrates the availability of this amine for various synthetic applications, including potential routes to the target phenol. researchgate.net

Condensation Reactions with Aldehydes (e.g., salicylaldehyde (B1680747), 2,3-dihydroxybenzaldehyde)

Condensation reactions are crucial in organic synthesis for forming larger molecules. In the context of substituted phenols, a common and well-documented type of condensation reaction with aldehydes is the formation of Schiff bases. This reaction, however, requires the phenolic hydroxyl group to be replaced by an amino group. Therefore, to react this compound with aldehydes like salicylaldehyde or 2,3-dihydroxybenzaldehyde, it would first be converted to its corresponding aniline (B41778), 2-bromo-3-methylaniline.

The subsequent reaction is a nucleophilic addition-elimination process where the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an imine, also known as a Schiff base. These reactions are typically catalyzed by an acid.

While direct condensation of this compound with aldehydes is not the standard method for forming linkages like ethers under typical condensation conditions, the synthesis of Schiff bases from the analogous amine is a robust and widely used transformation. researchgate.netresearchgate.netnih.gov For example, Schiff bases are readily synthesized through the condensation of various substituted anilines and salicylaldehydes. researchgate.net The general scheme for such a reaction starting from the corresponding amine would be:

Step 1 (Hypothetical Conversion): this compound → 2-Bromo-3-methylaniline

Step 2 (Schiff Base Formation): 2-Bromo-3-methylaniline + Salicylaldehyde → (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)phenol

This resulting Schiff base is a new, more complex molecule. The synthesis of various bromo- and methoxy-substituted Schiff bases and their characterization through methods like Elemental analysis, IR, NMR, and Mass Spectra have been reported. youtube.com

Reaction Mechanisms of this compound Formation

The primary mechanism for the formation of this compound is through the electrophilic aromatic substitution of the precursor molecule, 3-methylphenol (m-cresol). In this reaction, a bromine atom replaces a hydrogen atom on the aromatic ring.

The regioselectivity of this substitution is dictated by the directing effects of the two substituents already present on the ring: the hydroxyl (-OH) group and the methyl (-CH₃) group.

Hydroxyl (-OH) Group: A strongly activating, ortho-, para-director.

Methyl (-CH₃) Group: A weakly activating, ortho-, para-director.

For 3-methylphenol, the positions ortho to the powerful -OH director are C2 and C6. The position para to it is C4. The methyl group directs to positions C2, C4, and C6. Therefore, both groups activate the same positions (2, 4, and 6), making them the most likely sites for electrophilic attack.

The reaction proceeds as follows:

Generation of the Electrophile: Molecular bromine (Br₂) is polarized by a Lewis acid catalyst (e.g., FeBr₃) or reacts directly in a polar solvent to generate a potent electrophile, the bromonium ion (Br⁺) or a Br₂-catalyst complex.

Nucleophilic Attack: The electron-rich benzene ring of 3-methylphenol attacks the electrophilic bromine. The attack occurs preferentially at one of the activated positions (2, 4, or 6) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For the formation of this compound, the attack occurs at the C2 position.

Deprotonation: A weak base (such as Br⁻ or a solvent molecule) removes the proton from the carbon atom bearing the new bromine atom. This step restores the aromaticity of the ring, yielding the final product, this compound.

It is important to note that the bromination of substituted phenols can often lead to a mixture of isomeric products. lookchem.comresearchgate.net For instance, the bromination of 3-hydroxybenzaldehyde (B18108) can yield both 2-bromo-5-hydroxybenzaldehyde (B121625) and 2-bromo-3-hydroxybenzaldehyde, with the product ratio being sensitive to reaction conditions. lookchem.comresearchgate.net Similarly, the bromination of 3-methylphenol is expected to produce a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-methylphenol, along with potential di-brominated byproducts. Controlling the reaction conditions, such as temperature, solvent, and the rate of bromine addition, is critical to maximizing the yield of the desired 2-bromo isomer. google.com

Purification and Isolation Techniques in Synthesis

The successful synthesis of this compound is contingent upon effective purification and isolation to remove unreacted starting materials, catalysts, and isomeric byproducts. A variety of standard laboratory techniques are employed for this purpose.

The crude product mixture is often first subjected to an aqueous workup. This may involve washing with a dilute base (like sodium bicarbonate or sodium hydroxide (B78521) solution) to remove acidic impurities, followed by washing with water and brine. The organic product is then extracted into a suitable solvent such as ether or dichloromethane. The solvent is subsequently dried over an anhydrous agent like sodium sulfate (B86663) and removed by rotary evaporation. lookchem.com

For further purification, one or more of the following methods are typically used:

Recrystallization: This is a common technique for purifying solid organic compounds. The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol (B145695)/water) and allowed to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solution. lookchem.com

Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. The crude mixture is applied to the top of a column packed with silica gel, and a solvent or solvent mixture (eluent) is passed through. Components of the mixture travel down the column at different rates and are collected in separate fractions, allowing for the isolation of the pure this compound.

Distillation: For liquid products or those with a sufficiently low boiling point, vacuum distillation can be an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition at high temperatures. This method has been described for the purification of related bromo-alkyl-phenyl ethers. google.com

The choice of purification method depends on the physical state of the product and the nature of the impurities. The effectiveness of the purification is typically monitored by analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography (GC).

Below is a table summarizing common purification techniques.

Purification TechniquePrinciple of SeparationTypical Application in Synthesis
Aqueous Workup/Extraction Partitioning between immiscible liquid phases based on polarity and acidity/basicity.Initial removal of catalysts, salts, and highly polar or acidic/basic impurities from the crude reaction mixture. lookchem.com
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Purification of the crude solid product to obtain a crystalline material of high purity. lookchem.com
Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a mobile phase passes through.Separation of the desired isomer from other closely related isomers and byproducts.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Purification of liquid products or low-melting solids; avoids thermal decomposition. google.com

Chemical Reactivity and Transformation of 2 Bromo 3 Methylphenol

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically hindered by the benzene (B151609) ring. wikipedia.org Instead, the reaction typically proceeds through different pathways depending on the substrate's electronic properties and the reaction conditions. wikipedia.org

For aryl halides, nucleophilic substitution primarily follows two major mechanistic routes: the addition-elimination pathway and the elimination-addition (benzyne) pathway. libretexts.org

The addition-elimination mechanism requires the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon bearing the leaving group. libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost in this step and is restored upon expulsion of the leaving group. libretexts.org For 2-Bromo-3-methylphenol, which possesses electron-donating hydroxyl and methyl groups, this pathway is generally unfavorable as these groups would destabilize the anionic intermediate. masterorganicchemistry.com

The elimination-addition mechanism occurs under forcing conditions, such as the presence of a very strong base (e.g., sodium amide, NaNH2) and often at high temperatures. libretexts.org This pathway does not require activation by electron-withdrawing groups. The reaction initiates with the deprotonation of a ring hydrogen, typically ortho to the halogen, by the strong base. This is followed by the elimination of the halide, leading to the formation of a highly reactive, strained intermediate called a benzyne (B1209423). libretexts.org The benzyne is then rapidly attacked by a nucleophile. For this compound, this pathway is a more plausible route for nucleophilic substitution, should the appropriate harsh conditions be applied.

PathwaySubstrate RequirementTypical ConditionsIntermediateApplicability to this compound
Addition-Elimination (SNAr)Strong electron-withdrawing group(s) ortho/para to leaving group. wikipedia.orgNucleophile (e.g., CH3O-, HO-). libretexts.orgMeisenheimer Complex. libretexts.orglibretexts.orgUnlikely due to electron-donating -OH and -CH3 groups. masterorganicchemistry.com
Elimination-Addition (Benzyne)No specific activation required.Very strong base (e.g., NaNH2), high temperature. libretexts.orgBenzyne. libretexts.orgPlausible under forcing conditions.

Electrophilic Aromatic Substitution Reactions

The phenol (B47542) moiety makes the aromatic ring of this compound highly activated towards electrophilic aromatic substitution. youtube.com The hydroxyl group is a powerful ortho-, para-director, significantly increasing the electron density at positions 2, 4, and 6. youtube.com The methyl group also contributes as a weaker ortho-, para-activating group, while the bromine is a deactivating ortho-, para-director.

The directing effects of the substituents are additive. The dominant activating hydroxyl group directs incoming electrophiles to the ortho (position 6) and para (position 4) positions, as position 2 is already substituted. The methyl group at position 3 also directs to positions 4 and 6. Therefore, electrophilic attack is strongly favored at positions 4 and 6. Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly 4- and/or 6-substituted products. Due to the high activation provided by the phenol, some reactions, like bromination, may proceed readily without a Lewis acid catalyst and can be difficult to control, potentially leading to polysubstitution. libretexts.org

ReactionTypical ReagentsPredicted Major Product(s)
Halogenation (Bromination)Br2 in a non-polar solvent (e.g., CS2) or aqueous solution. youtube.com4,6-Dibromo-3-methylphenol or 4-Bromo-2-bromo-3-methylphenol.
NitrationDilute HNO3. libretexts.org2-Bromo-3-methyl-4-nitrophenol and 2-Bromo-3-methyl-6-nitrophenol.
SulfonationConcentrated H2SO4. byjus.com3-Bromo-2-hydroxy-4-methylbenzenesulfonic acid.
Friedel-Crafts AlkylationR-Cl, AlCl3. byjus.com4-Alkyl-2-bromo-3-methylphenol and 6-Alkyl-2-bromo-3-methylphenol.
Friedel-Crafts AcylationRCOCl, AlCl3. byjus.com4-Acyl-2-bromo-3-methylphenol and 6-Acyl-2-bromo-3-methylphenol.

Cross-Coupling Reactions

The bromine atom on this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds by coupling the aryl bromide with a range of organometallic or unsaturated partners.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. nih.govnih.gov this compound can be coupled with various aryl, heteroaryl, alkyl, or alkenyl boronic acids to synthesize complex phenol derivatives. nih.gov The catalytic cycle generally involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

ComponentExamplesReference
Palladium CatalystPd(PPh3)4, Pd(dppf)Cl2, Palladacycles nih.govlibretexts.orgnih.gov
BaseK2CO3, K3PO4, Cs2CO3 nih.govnih.gov
SolventDioxane/H2O, Toluene, DMF nih.govnih.gov
Boron ReagentArylboronic acids, Alkenylboronic esters, Alkylboronic esters nih.gov

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com A base is required to neutralize the hydrogen halide generated during the reaction. wikipedia.org This reaction offers a direct method for the vinylation of aryl halides. This compound can react with various alkenes, such as styrenes or acrylates, to append a vinyl group to the phenolic ring at the position of the bromine atom. mdpi.comorganic-chemistry.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tuned to optimize the yield and selectivity. nih.gov

ComponentExamplesReference
Palladium CatalystPd(OAc)2, PdCl2 wikipedia.orgnih.gov
LigandPhosphines (e.g., P(o-tol)3), N-Heterocyclic Carbenes (NHCs) nih.govmasterorganicchemistry.com
BaseK2CO3, Et3N, K3PO4 nih.gov
SolventDMF, Acetonitrile, Dioxane, Aqueous media nih.gov
Alkene PartnerStyrene, n-Butyl acrylate, Ethylene wikipedia.orgorganic-chemistry.org

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is characteristically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the synthesis of arylalkynes. This compound can undergo Sonogashira coupling to produce 2-alkynyl-3-methylphenols, which are valuable intermediates in organic synthesis. nih.gov The reaction is known for its mild conditions, often being carried out at room temperature. wikipedia.org

ComponentExamplesReference
Palladium CatalystPd(PPh3)2Cl2, Pd(OAc)2 libretexts.org
Copper(I) Co-catalystCuI wikipedia.orgorganic-chemistry.org
BaseTriethylamine (Et3N), Diethylamine (Et2NH), Pyrrolidine wikipedia.org
SolventTHF, DMF, Toluene, Amines (as solvent) wikipedia.org
Alkyne PartnerPhenylacetylene, Trimethylsilylacetylene, 2-Methyl-3-butyn-2-ol nih.gov

Copper-Catalyzed Cross-Coupling Reactions

The transformation of aryl halides into more complex structures via cross-coupling reactions is a cornerstone of modern organic synthesis. For this compound, the presence of the bromine atom on the aromatic ring allows for various transition-metal-catalyzed reactions. Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation (or Ullmann-type reaction), are historically significant and synthetically useful methods for forming carbon-heteroatom bonds, such as C-O bonds to create diaryl ethers. organic-chemistry.orgresearchgate.net

The classical Ullmann ether synthesis involves the reaction of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at elevated temperatures. organic-chemistry.orgnih.gov Modern advancements have led to the development of catalytic systems that often operate under milder conditions, employing soluble copper sources and ligands. rsc.orgmdpi.com These reactions typically involve a copper(I) species, which can be generated in situ, and proceed through a catalytic cycle. While the precise mechanism can vary, it is generally accepted to involve the formation of a copper(I) phenoxide, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the diaryl ether product. organic-chemistry.org

Aryl bromides, like this compound, are suitable substrates for these transformations, although they can be less reactive than the corresponding aryl iodides. mdpi.com The reaction's efficiency can be influenced by the choice of copper catalyst, ligand, base, and solvent. nih.govorganic-chemistry.org For instance, a highly efficient copper-catalyzed C–O cross-coupling reaction between various aryl bromides and aliphatic diols has been achieved using copper(II) chloride as a catalyst without additional ligands, where the diol itself serves as a reactant, ligand, and solvent. rsc.org In a more analogous system for diaryl ether synthesis, the coupling of 2,4-dimethylphenol (B51704) and 4-bromotoluene (B49008) was successfully catalyzed by a CuI/phenanthroline system. nih.gov This highlights the applicability of such methods to substituted phenols and aryl bromides, suggesting a viable pathway for the conversion of this compound.

Below is a representative table for a copper-catalyzed C-O cross-coupling reaction.

Reactant 1Reactant 2Catalyst SystemProduct TypeReference
This compoundAryl Alcohol (e.g., Phenol)Cu(I) or Cu(II) salt, Ligand (e.g., Picolinic acid, Phenanthroline), Base (e.g., K₃PO₄, Cs₂CO₃)Diaryl Ether nih.govnih.gov
Aryl BromideThis compoundCuCl₂, Base (K₂CO₃), No additional ligandAryl (2-bromo-3-methylphenyl) ether rsc.org

Derivatization Strategies

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of a primary amine with a carbonyl compound. nih.gov They are important intermediates and ligands in coordination chemistry. While this compound itself cannot directly form a Schiff base, its corresponding amine derivative, 2-bromo-3-methylaniline (B1268886), serves as a primary amine precursor.

The synthesis of a novel Schiff base, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, has been reported. researchgate.net This compound was prepared through the condensation reaction of 2-bromo-3-methylaniline with a substituted salicylaldehyde (B1680747), specifically o-vanillin (2-hydroxy-3-methoxybenzaldehyde), in a suitable solvent like methanol. researchgate.netmdpi.com The reaction typically proceeds by stirring the equimolar amounts of the amine and aldehyde at room temperature or with gentle heating. mdpi.com

The resulting Schiff base is a valuable ligand, often bidentate or multidentate, capable of coordinating with various metal ions through the imine nitrogen and the phenolic oxygen atoms. nih.govresearchgate.net The structure and properties of such compounds are typically confirmed using spectroscopic techniques like FTIR, NMR, and X-ray diffraction. researchgate.net

The table below summarizes the synthesis and key characterization data for a Schiff base derived from a this compound precursor.

Schiff Base NamePrecursorsSynthesis MethodKey Spectroscopic Data (FTIR, cm⁻¹)Reference
(E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol2-Bromo-3-methylaniline and 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin)Condensation in methanol~1620 (C=N stretch) researchgate.netmdpi.com

Schiff bases derived from substituted phenols are excellent ligands for forming stable complexes with a wide range of transition metals. nih.govmdpi.com The Schiff base discussed previously, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, can act as a bidentate ligand, coordinating to a metal center through the phenolic oxygen and the imine nitrogen atom. nih.govnih.gov

The synthesis of these metal complexes generally involves the reaction of the Schiff base ligand with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent like ethanol (B145695) or methanol. nih.gov The mixture is typically refluxed for several hours, during which the metal complex precipitates and can be isolated by filtration. The resulting complexes often exhibit distinct colors and physical properties compared to the free ligand.

The coordination geometry of the final complex depends on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. For divalent metal ions like Co(II), Cu(II), and Zn(II) with a bidentate ligand (HL), mononuclear complexes with the general formula [M(L)₂] are often formed. nih.gov In these cases, cobalt(II) and zinc(II) complexes frequently adopt a pseudo-tetrahedral geometry, while copper(II) complexes tend to favor a distorted square-planar arrangement.

The table below outlines potential metal complexes that could be synthesized using a Schiff base ligand derived from a this compound precursor.

Metal IonLigandGeneral Formula of ComplexPotential Coordination GeometryReference
Cu(II)(E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol[Cu(L)₂]Distorted Square-Planar nih.gov
Co(II)(E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol[Co(L)₂]Pseudo-tetrahedral nih.gov
Ni(II)(E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol[Ni(L)₂]Square-Planar or Tetrahedral nih.gov
Zn(II)(E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol[Zn(L)₂]Pseudo-tetrahedral nih.gov

This compound is a potential monomer for the synthesis of functional polymers, particularly poly(phenylene oxide)s (PPOs), also known as poly(phenylene ether)s. PPOs are high-performance engineering thermoplastics valued for their chemical resistance and thermal stability. uc.edu The primary industrial route to PPO is the copper-catalyzed oxidative coupling polymerization of 2,6-disubstituted phenols. uc.edumdpi.com

The mechanism involves the oxidation of the phenol to a phenoxy radical, which then couples to form C-O or C-C bonds. vot.pl Research has shown that phenols with ortho-substituents, including alkyl, aryl, chloro, or bromo groups, can successfully undergo oxidative polymerization to yield PPOs. uc.edu The presence of the bromine atom at the ortho position in this compound, along with the methyl group at the meta position, makes it a candidate for this type of polymerization. The reaction is typically carried out using a catalyst system composed of a copper salt (e.g., CuBr or CuCl) and an amine ligand (e.g., N,N'-Di-tert-butylethylenediamine or dibutylamine) in an oxygen atmosphere. uc.eduvot.pl

Furthermore, patents describe processes for preparing polyphenylene ethers that utilize bromine-containing compounds, including 4-bromophenols, as part of the catalytic system or as co-monomers, indicating the compatibility of the bromo-functionality in these polymerization processes. google.com The polymerization of this compound would lead to a functionalized PPO with bromine atoms along the polymer backbone, which could be used for further post-polymerization modification.

The table below outlines a representative reaction for the polymerization of a substituted bromophenol.

MonomerPolymerization TypeCatalyst SystemResulting PolymerReference
This compoundOxidative Coupling PolymerizationCopper Salt (e.g., CuBr) / Amine Ligand (e.g., Dibutylamine)Poly(2-bromo-3-methyl-1,4-phenylene oxide) uc.eduvot.pl

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Computational Chemistry and Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for elucidating the structure of 2-Bromo-3-methylphenol by providing detailed information about its molecular weight and fragmentation pattern. The analysis of the mass spectrum allows for the confirmation of the molecular formula and offers insights into the connectivity of atoms within the molecule.

The molecular formula for this compound is C₇H₇BrO, with a calculated molecular weight of approximately 187.04 g/mol . A key characteristic in the mass spectrum of a bromine-containing compound is the presence of two prominent peaks for the molecular ion, M⁺ and (M+2)⁺, in a nearly 1:1 ratio. This is due to the natural isotopic abundance of bromine, which consists of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

Expected Molecular Ion Peaks for this compound

Ionm/z (mass-to-charge ratio)Relative Abundance
[C₇H₇⁷⁹BrO]⁺186~50.7%
[C₇H₇⁸¹BrO]⁺188~49.3%

The fragmentation of this compound in a mass spectrometer is anticipated to proceed through several key pathways, driven by the stability of the resulting carbocations and neutral fragments. While a specific experimental mass spectrum for this compound is not widely available in public spectral databases, its fragmentation pattern can be predicted based on the known behavior of related aromatic, phenolic, and halogenated compounds.

One of the primary fragmentation steps for aromatic compounds is the loss of a substituent from the ring. For this compound, this could involve the cleavage of the methyl group (CH₃), the bromine atom (Br), or the formyl group (CHO) following rearrangement.

A significant fragmentation pathway for phenols involves the loss of a hydrogen atom followed by the expulsion of carbon monoxide (CO). Another common fragmentation for substituted phenols is the loss of the entire hydroxyl group. The presence of a bromine atom also introduces the possibility of its elimination as a radical.

Predicted Significant Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonCorresponding Neutral Loss
171/173[C₆H₄BrO]⁺CH₃
158/160[C₇H₆Br]⁺OH
107[C₇H₇O]⁺Br
79[C₆H₇]⁺Br, CO
77[C₆H₅]⁺Br, H₂O

The fragment at m/z 171/173 would result from the loss of a methyl radical (•CH₃). The peaks at m/z 158/160 would correspond to the loss of a hydroxyl radical (•OH). A prominent peak at m/z 107 would indicate the loss of a bromine radical (•Br), forming a hydroxytolyl cation. Further fragmentation of this ion through the loss of carbon monoxide (CO) could lead to the formation of a cyclopentadienyl cation at m/z 79. The ion at m/z 77 is characteristic of a phenyl cation, likely formed through a more complex rearrangement and fragmentation process.

It is important to note that the relative intensities of these fragment peaks would depend on the ionization energy and the specific conditions of the mass spectrometry experiment. The analysis of the isotopic patterns and the mass differences between the major peaks would be crucial in confirming the proposed fragmentation pathways and ultimately the structure of this compound.

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The utility of 2-Bromo-3-methylphenol as a precursor in complex organic synthesis is primarily derived from its capacity to participate in powerful bond-forming reactions. The carbon-bromine bond is a key functional handle for palladium-catalyzed cross-coupling reactions, which are among the most important tools for constructing the carbon skeleton of complex molecules.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron species. biosynth.com Using this compound, synthetic chemists can introduce a wide variety of alkyl, alkenyl, or aryl groups at the 2-position, leading to the formation of substituted biphenyls or other intricate structures that are common motifs in natural products and pharmaceuticals. biosynth.comnih.gov

Buchwald-Hartwig Amination: The synthesis of carbon-nitrogen bonds is crucial in the preparation of many biologically active molecules. The Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of aryl halides with amines. beilstein-journals.orgnih.gov this compound can be reacted with a diverse range of primary or secondary amines to produce 2-amino-3-methylphenol (B31084) derivatives. beilstein-journals.orgresearchgate.net These products serve as important intermediates for more complex targets. researchgate.net

These cross-coupling reactions transform the relatively simple starting material into highly functionalized intermediates, which can then be carried forward through multi-step synthetic sequences to afford complex final products. beilstein-journals.org

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. This compound serves as an excellent starting material for the synthesis of several important classes of oxygen- and nitrogen-containing heterocycles.

Synthesis of Substituted Dibenzofurans: Dibenzofurans are a class of aromatic ethers with a tricyclic ring system that is present in some natural products and pharmaceutical agents. sinocurechem.com A common synthetic strategy involves the palladium-catalyzed intramolecular cyclization of 2-halophenols coupled with another aromatic ring. Starting with this compound, a Suzuki coupling can be performed to introduce a phenyl group, followed by an intramolecular C-O bond formation (Ullmann condensation) to close the furan (B31954) ring, yielding a methyl-substituted dibenzofuran.

Synthesis of Substituted Carbazoles: Carbazoles are nitrogen-containing heterocycles with significant applications in materials science (e.g., for organic light-emitting diodes, OLEDs) and as scaffolds for pharmaceuticals. beilstein-journals.orgresearchgate.net The synthesis of carbazoles can be achieved through various methods, including the Buchwald-Hartwig amination followed by intramolecular cyclization. For instance, this compound can first be converted to an aniline (B41778) derivative via amination. The resulting compound can then undergo a palladium-catalyzed intramolecular C-N bond formation to construct the carbazole (B46965) framework. beilstein-journals.orgtandfonline.com

Role in the Development of New Catalysts

The development of new catalysts, particularly ligands that modify the properties of transition metals, is a cornerstone of modern chemical synthesis. Phosphine (B1218219) ligands are a dominant class of ligands used in catalysis due to their strong coordination to metals and tunable electronic and steric properties. quickcompany.in

This compound can serve as a precursor for the synthesis of novel phosphine ligands. A standard method for creating triarylphosphines involves the reaction of an organometallic reagent with a chlorophosphine. sinocurechem.combeilstein-journals.org The synthesis can be envisioned as follows:

Formation of an Organometallic Reagent: The bromine atom of this compound can be converted into an organolithium or Grignard reagent through metal-halogen exchange. The hydroxyl group typically requires protection (e.g., as a methoxymethyl ether) before this step.

Reaction with a Phosphorus Electrophile: The resulting organometallic species can then be treated with a phosphorus halide, such as dichlorophenylphosphine (B166023) (PhPCl₂) or phosphorus trichloride (B1173362) (PCl₃), to form a new carbon-phosphorus bond. beilstein-journals.org

Deprotection and Isolation: Subsequent deprotection of the hydroxyl group would yield a novel phosphine ligand incorporating the 3-methylphenol moiety.

The resulting ligand's unique electronic and steric profile, influenced by the hydroxyl and methyl groups, could offer unique reactivity and selectivity when coordinated to a transition metal like palladium, rhodium, or ruthenium.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motifs derived from brominated phenols are frequently found in biologically active compounds. google.commdpi.com These compounds are recognized as important intermediates in the synthesis of various pharmaceuticals and crop protection agents. The value of this compound in this context lies in its ability to act as a versatile scaffold.

The bromine and hydroxyl groups allow for sequential, regioselective modifications. For example, the hydroxyl group can be alkylated or acylated to produce a range of ethers or esters, while the bromine atom remains available for a subsequent cross-coupling reaction. This "building block" approach allows for the systematic development of libraries of related compounds for structure-activity relationship (SAR) studies, which are critical in the discovery of new drugs and agrochemicals. For instance, the related compound 2-bromo-4-methylphenol (B149215) is explicitly mentioned as an intermediate for crop protection agents and pharmaceuticals, highlighting the industrial relevance of this class of molecules. The synthesis of novel bromophenols has been shown to lead to compounds with potential enzyme-inhibiting activities, further underscoring their importance in pharmaceutical research. mdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula CAS Number
This compound C₇H₇BrO 22061-78-5
Dichlorophenylphosphine C₆H₅Cl₂P 644-97-3
Phosphorus trichloride PCl₃ 7719-12-2

Biological Activities of 2 Bromo 3 Methylphenol Derivatives

Antimicrobial Activity Studies

The introduction of bromine and methyl groups onto a phenol (B47542) backbone can significantly influence its interaction with microbial cells. Derivatives of 2-bromo-3-methylphenol have been evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Antibacterial Screening Against Bacterial Strains

Bromophenol derivatives have demonstrated notable antibacterial capabilities, particularly against Gram-positive bacteria. In one study, a series of bromophenol compounds were tested for their efficacy against Staphylococcus aureus (SA) and the drug-resistant strain, Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

One specific derivative, 3-bromo-2,6-dihydroxyacetophenone, exhibited significant activity against both S. aureus and MRSA. nih.gov The antibacterial effects were evaluated using the agar diffusion method, which measures the diameter of the zone of inhibition around the compound. The results indicated a pronounced effect on these strains, while the impact on the Gram-negative bacterium Pseudomonas aeruginosa was less significant. nih.gov

While less effective against P. aeruginosa in terms of direct lethality, some bromophenol derivatives were found to inhibit its virulence properties, such as biofilm formation, pyocyanin production, and swarming motility. nih.gov For instance, certain compounds showed strong inhibitory effects on the swarming motility of P. aeruginosa, with inhibition rates reaching up to 93.5%. nih.gov

CompoundBacterial StrainActivity/MeasurementResult
3-bromo-2,6-dihydroxyacetophenoneS. aureus (SA)Zone of InhibitionSignificant antibacterial zone nih.gov
3-bromo-2,6-dihydroxyacetophenoneMRSAZone of InhibitionSignificant antibacterial zone nih.gov
Bromophenol derivative 1P. aeruginosaSwarming Motility Inhibition93.5% nih.gov
Bromophenol derivative 2P. aeruginosaSwarming Motility Inhibition86.5% nih.gov

Antifungal Activity Investigations

The antifungal potential of bromophenol and related phenolic derivatives has also been explored. Studies have shown that these compounds can be effective against a range of fungal pathogens, including yeasts and molds. nih.govmdpi.com For example, the synthetic amide 2-bromo-N-phenylacetamide, a bromo-organic compound, has demonstrated a potent fungicidal effect against several fluconazole-resistant Candida species, including C. albicans, C. tropicalis, C. glabrata, and C. parapsilosis. researchgate.net This compound showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for the majority of strains tested and a Minimum Fungicidal Concentration (MFC) of 64 µg/mL. researchgate.net

Furthermore, research into carnosic acid derivatives featuring a p-Br-benzyl substituent on a triazole ring revealed significant antifungal activity. mdpi.com One such compound was particularly effective against Cryptococcus neoformans, inhibiting its growth by 91.3% at a concentration of 250 μg∙mL−1. mdpi.com These findings highlight the importance of the bromo-substituent in enhancing antifungal efficacy.

Compound/DerivativeFungal StrainActivity/MeasurementResult
2-bromo-N-phenylacetamideCandida spp. (fluconazole-resistant)MIC32 µg/mL (for 87.5% of strains) researchgate.net
2-bromo-N-phenylacetamideCandida spp. (fluconazole-resistant)MFC64 µg/mL (for 81.25% of strains) researchgate.net
Carnosic acid derivative with p-Br-benzyl substituentCryptococcus neoformans% Growth Inhibition (at 250 µg∙mL−1)91.3% mdpi.com

Antioxidant Properties of Derivatives

Phenolic compounds are well-known for their antioxidant capabilities, which are primarily due to their ability to scavenge free radicals. The chemical modification of natural bromophenols has been investigated as a strategy to enhance these properties. A study involving the synthesis of new methylated and acetylated bromophenol derivatives evaluated their antioxidant activity at the cellular level. nih.gov

The results showed that specific derivatives, such as 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate, were effective in mitigating oxidative damage induced by hydrogen peroxide (H2O2) in HaCaT keratinocytes. nih.gov These compounds successfully reduced the generation of reactive oxygen species (ROS), indicating significant antioxidant potential that merits further investigation. nih.gov

Other Pharmacological and Biological Applications

Beyond antimicrobial and antioxidant effects, derivatives of bromophenols have shown potential in other pharmacological areas, notably as anticancer agents. nih.gov Natural bromophenols are recognized for a variety of biological activities, including anticancer, anti-diabetic, and anti-inflammatory properties. nih.gov

In a study evaluating synthesized bromophenol derivatives, the compound (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) was found to inhibit the viability of leukemia K562 cells and induce apoptosis (programmed cell death). nih.gov This suggests that specific structural modifications to the bromophenol scaffold can yield compounds with significant anticancer potential. nih.gov

Environmental Fate and Analytical Detection

Occurrence and Detection in Environmental Matrices (e.g., Groundwater)

Bromophenols, a class of compounds including 2-Bromo-3-methylphenol, are recognized as environmental pollutants originating from both industrial synthesis and natural production by marine organisms. nih.gov Their application in herbicides, pesticides, and flame retardants contributes to their presence in various environmental compartments. nih.gov While data specifically pinpointing this compound in environmental matrices is limited, studies on related isomers and similar compounds suggest a potential for its occurrence.

For instance, advanced analytical methods have been used to assess groundwater contamination in various locations, identifying related compounds such as 4-bromo-3-methylphenol. mdpi.com These findings underscore the importance of monitoring for various brominated phenols in groundwater, as sources of contamination often include industrial effluents, landfill leaching, and agricultural runoff. mdpi.com The detection of any bromophenol isomer warrants concern due to the potential for shared toxicological properties, including endocrine disruption. nih.gov

Advanced Analytical Methods for Detection and Quantification

The accurate detection and quantification of this compound in complex environmental samples necessitate highly sensitive and selective analytical techniques. The primary methods employed involve chromatography coupled with mass spectrometry.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful tool for the analysis of brominated phenols. sciensano.be This technique offers high selectivity and sensitivity, making it suitable for detecting trace levels of contaminants. sciensano.be It is particularly advantageous for compounds that are susceptible to thermal decomposition, a common issue with some brominated flame retardants. sciensano.be Studies have demonstrated the use of UPLC-MS/MS for the simultaneous quantification of various brominated compounds in food and environmental samples. sciensano.be For example, a UPLC-MS/MS method was used to assess groundwater contamination in China, achieving detection limits as low as 0.1 ng/L for compounds like 2,4-dibromophenol and 4-bromo-3-methylphenol. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely applied for the analysis of bromophenols in aqueous samples. A significant advantage of this approach is that it typically does not require a derivatization step, which simplifies sample preparation. researchgate.net High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) using an electrospray ionization source has been successfully used for the identification and quantification of multiple bromophenols in river and seawater. researchgate.net These methods are capable of achieving low detection limits, often in the nanogram per liter (ng/L) range, making them ideal for environmental monitoring. researchgate.netumb.edu

Interactive Data Table: LC-MS/MS Method Performance for Bromophenol Analysis Note: This table presents typical performance data for bromophenol analysis using LC-MS/MS, as specific data for this compound is not detailed in the provided sources. The values are indicative of the method's capabilities for this class of compounds.

Analyte ClassMatrixSample VolumeDetection Limits (ng/L)Recoveries (%)
BromophenolsRiver Water0.1 L0.1–13.964–100
BromophenolsSeawater0.1 L0.1–21.964–100
HaloquinonesTreated WaterN/A1–6 (LOQ)59–84

Data sourced from studies on the analysis of bromophenols and haloquinones in aqueous samples. researchgate.netumb.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of phenolic compounds. However, due to the polarity of the hydroxyl group, a derivatization step is essential to increase the volatility and thermal stability of the analytes. mdpi.com Common derivatization reactions include silylation, acylation, and alkylation, which replace the active hydrogen of the phenolic group. gcms.cz

For bromophenols, one effective method involves their conversion to more volatile acetate or methyl derivatives prior to GC-MS analysis. researchgate.netnih.gov This process significantly improves chromatographic peak shape and sensitivity. gcms.cz For instance, an in-situ acetylation followed by purge-and-trap extraction and GC-MS analysis has been developed to detect bromophenols at taste-threshold concentrations (ng/L levels) in water. researchgate.net Another approach involves a dual derivatization process, creating both methyl and trimethylsilyl derivatives to gain more structural information from the mass spectral data. nih.gov

Interactive Data Table: Common Derivatization Reagents for GC-MS Analysis of Phenols

Derivatization MethodReagent TypeTarget Functional GroupResulting Derivative
SilylationSilylating Agents (e.g., BSTFA)-OH, -COOH, -NH2, -SHSilyl Ether/Ester/Amine
AcylationAcylating Agents (e.g., HFBA)-OH, -NH2Acyl Ester/Amide
AlkylationAlkylating Agents (e.g., BF3 in Methanol)-COOH, PhenolsAlkyl Ester/Ether

This table summarizes common derivatization strategies used for phenolic compounds to make them amenable for GC-MS analysis. gcms.czresearchgate.netscielo.org.za

Degradation Pathways and Environmental Impact

Abiotic factors, such as UV irradiation, can also contribute to the transformation of bromophenols. nih.gov A significant concern is the potential for these transformations to yield more toxic byproducts, such as polybrominated dioxins or furans. nih.gov The environmental impact of bromophenols is linked to their toxicity and ability to act as endocrine disruptors, interfering with hormonal systems in wildlife and humans. nih.gov

Remediation Strategies for this compound Contamination

Addressing contamination by this compound and related compounds involves various remediation strategies aimed at their removal from soil and water. Bioremediation, which utilizes microorganisms to break down contaminants, is a promising approach. Studies have shown that bacterial cultures, both axenic and mixed, can degrade various phenolic compounds. nih.gov The effectiveness of bioremediation can be enhanced by using mixed cultures of bacteria with different metabolic capabilities, which can overcome the limitations of single-strain degradation pathways. nih.gov

In addition to biological methods, other remediation technologies applicable to phenolic contaminants include advanced oxidation processes (AOPs), such as ozonation or Fenton reactions, which use powerful oxidizing agents to destroy the organic molecules. Adsorption using activated carbon is another common and effective method for removing phenolic compounds from water. The choice of remediation strategy depends on factors such as the concentration of the contaminant, the environmental matrix (soil, groundwater), and cost-effectiveness.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 2-Bromo-3-methylphenol, and what factors influence yield optimization?

Methodological Answer:
this compound is typically synthesized via electrophilic bromination of 3-methylphenol using brominating agents (e.g., Br₂ in acetic acid or HBr/H₂O₂ systems). Yield optimization depends on reaction temperature (controlled near 0–25°C to minimize side reactions), stoichiometric ratios of bromine to substrate, and the use of catalysts like FeBr₃ to enhance regioselectivity . Post-synthesis purification via vacuum distillation (boiling point: 215.2±20.0 °C) or recrystallization ensures high purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound purity and structural integrity?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C2, methyl at C3).
  • Mass Spectrometry (MS): High-resolution MS (Exact Mass: 185.968) validates molecular formula (C₇H₇BrO) and detects isotopic patterns for bromine .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and identifies impurities (e.g., dibrominated byproducts).
  • Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition above 200°C) .

Advanced: How does the electronic environment of the bromine substituent in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:
The bromine atom acts as a strong electron-withdrawing group, activating the aromatic ring for NAS at specific positions. The methyl group at C3 provides steric hindrance, directing incoming nucleophiles to the para position relative to bromine. Reactivity can be modulated using polar aprotic solvents (e.g., DMF) and catalysts (e.g., CuI) to enhance substitution rates. Computational studies (DFT) predict charge distribution and transition states to guide reaction design .

Advanced: What strategies can resolve discrepancies in reported melting points or spectral data for this compound across studies?

Methodological Answer:
Contradictions often arise from polymorphic forms or impurities. Researchers should:

  • Cross-validate purity: Use DSC (Differential Scanning Calorimetry) to detect polymorphs.
  • Standardize analytical conditions: Ensure identical solvent systems and NMR referencing.
  • Compare with authentic samples: Source from certified suppliers (e.g., CAS 22061-78-5) for benchmarking .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (Hazard Code: H302/H315/H319) .
  • Ventilation: Use fume hoods to avoid inhalation of vapors (Vapour Pressure: 0.1±0.4 mmHg at 25°C).
  • Storage: Keep in airtight containers away from oxidizing agents to prevent decomposition into toxic byproducts (e.g., HBr) .

Advanced: In developing this compound as a precursor for bioactive molecules, what computational approaches predict its regioselective reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways.
  • Docking Studies: Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock. These methods guide functionalization for drug intermediates (e.g., analgesics, antitussives) .

Advanced: How can researchers mitigate challenges in synthesizing this compound derivatives with conflicting steric and electronic effects?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., methyl group) using silyl ethers.
  • Microwave-Assisted Synthesis: Reduces reaction time and side products under controlled heating.
  • Kinetic vs. Thermodynamic Control: Adjust temperature and catalyst loading to favor desired products (e.g., para-substituted derivatives over ortho) .

Basic: What downstream applications of this compound are explored in pharmaceutical research?

Methodological Answer:
The compound serves as a key intermediate in synthesizing:

  • Antimicrobial Agents: Functionalized via Suzuki coupling to introduce aryl groups.
  • Anti-inflammatory Drugs: Oxidation of the phenol group yields quinone derivatives.
  • Fluorescent Probes: Bromine substitution enables radiolabeling for imaging studies .

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2-Bromo-3-methylphenol

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